BenchChemオンラインストアへようこそ!

GSK8062

FXR agonism Nuclear receptor pharmacology Developability optimization

GSK8062 is the preferred FXR agonist for in vivo pharmacology studies where GW4064's pharmacokinetic limitations compromise outcomes. It maintains equipotent FXR agonism (EC50 68 nM) with improved developability. Validated by co-crystal structure (PDB 3DCU, Arg331 interaction) for structure-guided research and scaffold development. Consistent activity across orthogonal assays ensures reliable cross-platform validation.

Molecular Formula C30H23Cl2NO4
Molecular Weight 532.4 g/mol
CAS No. 943549-47-1
Cat. No. B1672400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK8062
CAS943549-47-1
SynonymsGSK-8062;  GSK 8062;  GSK8062.
Molecular FormulaC30H23Cl2NO4
Molecular Weight532.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O
InChIInChI=1S/C30H23Cl2NO4/c1-17(2)29-24(28(33-37-29)27-25(31)7-4-8-26(27)32)16-36-21-12-9-18(10-13-21)19-11-14-22-20(15-19)5-3-6-23(22)30(34)35/h3-15,17H,16H2,1-2H3,(H,34,35)
InChIKeyTUOXXRMLFZBSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK8062 (CAS 943549-47-1) as a FXR Agonist: Key Differentiators for Scientific Procurement


GSK8062 (CAS 943549-47-1), also identified as compound 1b or naphthoic acid-based analog 1b, is a small-molecule agonist of the farnesoid X receptor (FXR) [1]. The compound is a 6-substituted 1-naphthoic acid derivative designed as a conformationally constrained analog of the prototypical FXR agonist GW4064 [2]. GSK8062 demonstrates equipotent FXR agonism relative to its predecessor while exhibiting improved drug developability parameters [3].

Why GSK8062 Cannot Be Directly Substituted by GW4064 or Later FXR Analogs in Experimental Systems


Generic substitution of GSK8062 with GW4064 or other FXR agonists introduces confounding variables due to divergent physicochemical and developability profiles. While equipotent in FXR agonism, GSK8062 exhibits distinct solubility and pharmacokinetic behavior compared to GW4064 [1]. Furthermore, subsequent optimized analogs such as the quinoline derivative 1c, while demonstrating improved developability, introduce alterations in in vivo efficacy endpoints including body weight gain and serum glucose modulation [2]. Structural data confirm that GSK8062 engages the FXR ligand-binding domain with a specific hydrogen-bonding network involving Arg331 [3]. Substitution without validation may compromise experimental reproducibility in FXR-dependent assays and animal models.

GSK8062 Quantitative Differentiation Evidence: Potency, Developability, and Structural Benchmarking


GSK8062 Exhibits Equipotent FXR Agonism with GW4064 but Provides Improved Developability for In Vivo Transition

GSK8062 (1b) is an equipotent FXR agonist relative to the reference compound GW4064 (1a), with an EC50 of 68 nM in a cell-based FXR transactivation assay using human FXR LBD expressed in CV-1 cells [1]. Both compounds achieve full agonist efficacy in this system. However, GSK8062 demonstrates improved drug developability parameters, positioning it as a more suitable candidate for in vivo FXR pharmacology studies where GW4064's formulation or pharmacokinetic limitations are problematic [2].

FXR agonism Nuclear receptor pharmacology Developability optimization

FRET Assay Confirms GSK8062 FXR Agonist Activity Independent of Cellular Context

GSK8062 demonstrates agonist activity with an EC50 of 87 nM in a cell-free FRET assay measuring SRC-1 coactivator peptide recruitment to the purified human FXR ligand-binding domain [1]. This orthogonal biochemical confirmation validates that the compound's agonist activity is direct and not dependent on cellular context or reporter gene amplification artifacts.

Biochemical pharmacology FRET assay FXR coactivator recruitment

X-Ray Co-Crystal Structure (PDB 3DCU) Provides Atomic-Level Differentiation of GSK8062 Binding Mode

The co-crystal structure of FXR ligand-binding domain in complex with GSK8062 and the SRC-1 coactivator peptide has been solved at 2.95 Å resolution and deposited as PDB entry 3DCU [1]. Structural overlay analysis reveals that GSK8062 (cyan) and GW4064 (magenta) share a conserved hydrogen-bonding interaction between the carboxylic acid moiety and Arg331 in helix 5 of FXR [2]. This atomic-level binding mode validation is not available for many commercially available FXR tool compounds, providing GSK8062 a unique advantage for structure-guided experimental design and molecular modeling studies.

Structural biology X-ray crystallography FXR ligand-binding domain

GSK8062 Serves as the Direct Scaffold for Optimized Analog 1c with Documented In Vivo Metabolic Efficacy

GSK8062 (1b) was the direct starting point for the development of the quinoline analog 1c, which demonstrated significant in vivo efficacy in a diet-induced obesity (DIO) mouse model of diabetes. Analog 1c, a heteroaryl replacement of the naphthalene core of GSK8062, lowered body weight gain and reduced serum glucose levels while maintaining equipotent FXR agonism [1]. This establishes GSK8062 as the validated chemical scaffold that enabled these downstream in vivo findings—procuring GSK8062 provides access to the pharmacologically validated progenitor of this efficacious analog series.

Metabolic disease In vivo pharmacology Diabetes models

GSK8062 Demonstrates In Vivo Cholestasis Efficacy in ANIT Acute Rat Model

GSK8062 (1b) reduced the severity of cholestasis in the alpha-naphthylisothiocyanate (ANIT) acute cholestatic rat model, a standard preclinical model for drug-induced intrahepatic cholestasis [1]. This in vivo efficacy distinguishes GSK8062 from FXR tool compounds that lack documented disease model validation and provides procurement justification for cholestasis and hepatobiliary research applications.

Cholestasis Hepatoprotection In vivo efficacy

GSK8062 Exhibits Documented Solubility in DMSO with Defined Storage Stability Parameters

GSK8062 is soluble in DMSO, enabling preparation of stock solutions for in vitro assays . Defined storage parameters specify powder stability at -20°C for up to 3 years and in-solvent stability at -80°C for up to 1 year . These documented handling parameters reduce experimental variability associated with compound degradation and inconsistent solubilization, providing a procurement advantage over FXR tool compounds lacking validated storage and solubility documentation.

Compound handling Solubility Storage stability

GSK8062 Recommended Research and Procurement Application Scenarios


In Vivo FXR Pharmacology Studies Requiring Improved Developability Over GW4064

GSK8062 is the preferred selection for in vivo FXR pharmacology studies where the formulation or pharmacokinetic limitations of GW4064 would otherwise compromise experimental outcomes. The compound maintains equipotent FXR agonism (EC50 = 68 nM) while offering improved developability parameters that facilitate in vivo dosing [1].

Structure-Guided Drug Design and Molecular Docking Studies Targeting FXR

GSK8062 is uniquely positioned for structure-guided FXR research due to the availability of its high-resolution co-crystal structure (PDB 3DCU, 2.95 Å). The validated hydrogen-bonding interaction with Arg331 provides a reliable basis for docking studies, virtual screening, and structure-activity relationship (SAR) interpretation that cannot be performed with structurally uncharacterized FXR tool compounds [2].

Analog Development Programs Targeting Metabolic Disorders and Cholestasis

GSK8062 serves as the validated chemical scaffold for analog development programs in metabolic disease and cholestasis. The compound directly enabled the development of quinoline analog 1c, which demonstrated reduced body weight gain and serum glucose in DIO mice, and itself reduced cholestasis severity in the ANIT rat model [3]. Procurement of GSK8062 provides a pharmacologically validated starting point for medicinal chemistry optimization.

Multi-Assay FXR Activity Validation Across Cellular and Biochemical Platforms

GSK8062 demonstrates consistent FXR agonist activity across orthogonal assay platforms, with an EC50 of 68 nM in cell-based transactivation assays and 87 nM in cell-free FRET coactivator recruitment assays [4]. This cross-platform validation supports procurement for experimental workflows requiring both cellular and biochemical FXR activity readouts with minimal assay-to-assay variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK8062

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.